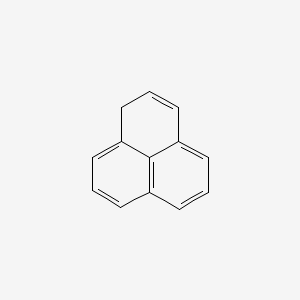

Phenalene

Descripción

Propiedades

IUPAC Name |

1H-phenalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJOIMJURHQYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075369 | |

| Record name | 1H-Phenalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203-80-5 | |

| Record name | Phenalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Phenalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Phenalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-PHENALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ27KZF2V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Phenalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structure and unique bonding characteristics of phenalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and medicinal chemistry. Due to the limited availability of experimental crystallographic data for the parent 1H-phenalene, this guide incorporates high-quality computational data to elucidate its core structure. Furthermore, detailed experimental protocols and spectroscopic data for the derivative, 1H-phenalene-1,3(2H)-dione, are provided as a representative example of the analysis of a this compound-based scaffold.

Core Chemical Structure and Bonding of 1H-Phenalene

1H-Phenalene (C₁₃H₁₀) is a non-alternant polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings.[1][2] Its structure is characterized by a central carbon atom shared by all three rings, a feature that imparts unique electronic properties. The molecule is a white solid with a melting point of 159-160 °C.[2]

Molecular Geometry

Table 1: Calculated Geometric Parameters of 1H-Phenalene

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.37 |

| C2-C3 | 1.42 |

| C3-C3a | 1.40 |

| C3a-C9b | 1.43 |

| C4-C5 | 1.38 |

| C5-C6 | 1.41 |

| C6-C6a | 1.42 |

| C6a-C9b | 1.43 |

| C7-C8 | 1.38 |

| C8-C9 | 1.41 |

| C9-C9a | 1.42 |

| C9a-C9b | 1.43 |

| C1-H | 1.09 |

| C2-H | 1.09 |

| C3-H | 1.09 |

| C4-H | 1.09 |

| C5-H | 1.09 |

| C6-H | 1.09 |

| C7-H | 1.09 |

| C8-H | 1.09 |

| C9-H | 1.10 |

| **Bond Angles (°) ** | |

| C1-C2-C3 | 120.5 |

| C2-C3-C3a | 120.8 |

| C3-C3a-C9b | 118.9 |

| C3a-C9b-C6a | 120.2 |

| C4-C5-C6 | 120.4 |

| C5-C6-C6a | 121.2 |

| C6-C6a-C9b | 118.6 |

| C7-C8-C9 | 120.3 |

| C8-C9-C9a | 121.3 |

| C9-C9a-C9b | 118.5 |

| H-C-C | ~120 |

| Data is based on computational modeling (B3LYP/6-311G(d,p)) as experimental crystallographic data is not publicly available.[3] |

The Phenalenyl System: Radical, Cation, and Anion

A key feature of this compound is its ability to form a stable radical, cation, and anion, all of which exhibit aromatic character. This property is central to its unique reactivity and potential applications.

The phenalenyl radical is a neutral, open-shell species with 13 π-electrons. The phenalenyl cation, with 12 π-electrons, and the phenalenyl anion, with 14 π-electrons, both fulfill Hückel's rule for aromaticity (4n+2 π-electrons, where n=3 for the cation and n=3 for the anion, considering the periphery). This distribution of electrons across the fused ring system leads to significant delocalization and stabilization of these charged species.

Synthesis and Characterization of this compound Derivatives: 1H-Phenalene-1,3(2H)-dione

While the synthesis of 1H-phenalene can be challenging, its derivatives are more readily accessible. A common derivative, 1H-phenalene-1,3(2H)-dione, can be synthesized via the oxidation of 1H-phenalene.

Experimental Protocol: Synthesis of 1H-Phenalene-1,3(2H)-dione via Oxidation

Materials:

-

1H-Phenalene

-

Potassium permanganate (B83412) (KMnO₄)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-phenalene in glacial acetic acid.

-

Addition of Oxidizing Agent: To the stirred solution, add potassium permanganate (KMnO₄) portion-wise. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Decolorize the mixture by adding a reducing agent (e.g., sodium bisulfite solution).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 1H-phenalene-1,3(2H)-dione.[4]

Spectroscopic Characterization of 1H-Phenalene-1,3(2H)-dione

Table 2: Predicted Spectroscopic Data for 1H-Phenalene-1,3(2H)-dione

| ¹H NMR (400 MHz, CDCl₃) | |

| Proton Assignment | δ (ppm) |

| Aromatic CH | 7.4 - 8.2 (m) |

| CH₂ | ~3.6 (s) |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Carbon Assignment | δ (ppm) |

| C=O | 190 - 205 |

| Aromatic C | 125 - 145 |

| CH₂ | ~45 |

| UV-Vis Spectroscopy | |

| Solvent | λmax (nm) |

| Ethanol | 403, 362, 328[5] |

| Note: NMR data is predicted based on structurally related compounds. UV-Vis data is for a substituted phenalenone derivative.[1][5][6] |

Experimental Protocol: NMR Data Acquisition

Instrumentation:

-

400 MHz (or higher field) NMR spectrometer

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 s

-

Acquisition Time (aq): 3-4 s[1]

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Number of Scans: ≥ 1024

-

Relaxation Delay (d1): 2 s

-

Acquisition Time (aq): 1-2 s[1]

Conclusion

This compound and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons with unique structural and electronic properties. The stability of the corresponding phenalenyl radical, cation, and anion, all of which exhibit aromatic character, makes this system a compelling target for research in materials science, particularly in the development of organic conductors and molecular magnets. Furthermore, the biological activities of phenalenone derivatives highlight their potential in drug discovery. This guide has provided a foundational understanding of the chemical structure and bonding of the this compound core, supported by computational data and detailed experimental protocols for the synthesis and characterization of a key derivative. Further exploration of this versatile scaffold is poised to yield exciting advancements in various scientific disciplines.

References

Synthesis of Phenalene from Naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route for the preparation of phenalene, a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry, starting from the readily available precursor, naphthalene (B1677914). The synthesis involves a two-step process: the formation of 1H-phenalen-1-one through a Friedel-Crafts acylation followed by an aromatization, and the subsequent reduction of the ketone to yield the target this compound.

Step 1: Synthesis of 1H-Phenalen-1-one from Naphthalene

The initial step involves the construction of the third ring of the this compound system onto the naphthalene core. This is achieved through a Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an intramolecular cyclization and aromatization.

Experimental Protocol:

A detailed experimental procedure for the synthesis of 1H-phenalen-1-one is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve naphthalene (7.5 mmol, 960 mg) and cinnamoyl chloride (1.25 g) in dichloromethane (B109758) (7.5 mL).

-

Friedel-Crafts Acylation: Cool the solution for 10 minutes. Slowly add aluminum chloride (AlCl₃, 3 g) to the stirred mixture. Maintain the reaction at 4 °C for 10 minutes.

-

Microwave-Assisted Aromatization: Irradiate the reaction mixture for 12 minutes at 100 W using a suitable microwave reactor. This step facilitates the cyclization and subsequent elimination of benzene (B151609) to form the aromatic phenalenone core.

-

Workup and Isolation: After irradiation, pour the reaction mixture into 100 mL of 37% hydrochloric acid. Filter the resulting mixture and dilute the filtrate with water. Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1H-phenalen-1-one as a yellow powder.

Quantitative Data:

| Parameter | Value |

| Naphthalene | 7.5 mmol |

| Cinnamoyl Chloride | 1.25 g |

| Aluminum Chloride | 3 g |

| Dichloromethane | 7.5 mL |

| Microwave Irradiation | 100 W, 12 min |

| Yield | ~57% |

Step 2: Reduction of 1H-Phenalen-1-one to 1H-Phenalene

The second step involves the deoxygenation of the ketone functional group of 1H-phenalen-1-one to the corresponding methylene (B1212753) group, yielding the parent hydrocarbon, this compound. The Huang-Minlon modification of the Wolff-Kishner reduction is a suitable method for this transformation, as it is effective for aryl ketones and uses relatively standard laboratory reagents.[1][2][3]

Experimental Protocol (Adapted from Huang-Minlon Modification):

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add 1H-phenalen-1-one, hydrazine (B178648) hydrate (B1144303) (85% solution, ~20 equivalents), and diethylene glycol as the solvent. Add potassium hydroxide (B78521) (KOH, ~6 equivalents) as the base. Heat the mixture to reflux (around 110 °C) for 1 hour to facilitate the formation of the hydrazone.[2]

-

Reduction: After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling them off. This will allow the reaction temperature to rise to approximately 190-200 °C. Maintain the reaction at this temperature for an additional 4-5 hours to ensure complete reduction.[2]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 1.0 M aqueous HCl. Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography to afford 1H-phenalene.[2]

Quantitative Data (Illustrative):

| Parameter | Value |

| 1H-Phenalen-1-one | 1 equivalent |

| Hydrazine Hydrate (85%) | 20 equivalents |

| Potassium Hydroxide | 6 equivalents |

| Solvent | Diethylene Glycol |

| Reflux Temperature (Hydrazone Formation) | ~110 °C |

| Reaction Temperature (Reduction) | ~190-200 °C |

| Expected Yield | High (typically >80% for Wolff-Kishner reductions) |

Synthetic Workflow

The overall synthetic pathway from naphthalene to this compound is depicted in the following diagram.

Caption: Synthetic route from Naphthalene to this compound.

This technical guide outlines a robust and experimentally-grounded pathway for the synthesis of this compound from naphthalene. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of polycyclic aromatic hydrocarbons for various scientific applications.

References

Spectroscopic Identification of 1H-Phenalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of 1H-phenalene. Due to the limited availability of complete, publicly accessible experimental spectra for the parent 1H-phenalene, this guide combines available experimental data with high-quality predicted spectroscopic information to serve as a robust reference. Methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of data for this and similar polycyclic aromatic hydrocarbons (PAHs).

Introduction to 1H-Phenalene

1H-Phenalene (C₁₃H₁₀) is a polycyclic aromatic hydrocarbon with a unique tricyclic structure.[1] Its chemical formula is C₁₃H₁₀ and it has a molecular weight of approximately 166.22 g/mol .[2] The presence of both sp² and sp³ hybridized carbon atoms gives it distinct chemical and physical properties, making it a molecule of interest in various fields of research. Accurate spectroscopic identification is crucial for its study and potential applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1H-phenalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 1H-Phenalene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.4 - 3.6 | t | 7.5 |

| H-2, H-9 | 7.8 - 8.0 | d | 8.0 |

| H-3, H-8 | 7.3 - 7.5 | t | 7.8 |

| H-4, H-7 | 7.6 - 7.8 | d | 8.2 |

| H-5, H-6 | 7.2 - 7.4 | t | 7.6 |

Note: Predicted data is based on computational models and analysis of similar PAH structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1H-Phenalene

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 30 - 35 |

| C-2, C-9 | 128 - 132 |

| C-3, C-8 | 125 - 128 |

| C-3a, C-9b | 138 - 142 |

| C-4, C-7 | 126 - 129 |

| C-5, C-6 | 123 - 126 |

| C-6a, C-9a | 133 - 137 |

| C-9c | 135 - 139 |

Note: Predicted data is based on computational models and analysis of similar PAH structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The IR spectrum of 1H-phenalene is expected to be dominated by C-H and C=C stretching and bending vibrations characteristic of aromatic and aliphatic systems.

Table 3: Expected IR Absorption Frequencies for 1H-Phenalene

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

| C-H Bend (Aliphatic) | 1470 - 1350 | Medium |

Note: Expected ranges are based on general principles of IR spectroscopy and data from related PAHs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in 1H-phenalene results in characteristic absorption bands in the UV-Vis region.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for 1H-Phenalene

| Solvent | Expected λmax (nm) |

| Hexane | ~250, ~340 |

| Ethanol | ~255, ~350 |

Note: Expected values are based on the analysis of its derivatives and fundamental spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. The NIST WebBook provides experimental mass spectral data for 1H-phenalene.[3]

Table 5: Mass Spectrometry Data for 1H-Phenalene

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₀ |

| Molecular Weight | 166.22 g/mol |

| [M]⁺• (Molecular Ion) | m/z 166 |

| Major Fragments | m/z 165, 139, 82.5 |

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of PAHs like 1H-phenalene.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Gentle warming or sonication can aid dissolution.

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR : Utilize a standard single-pulse experiment with a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Employ a proton-decoupled single-pulse experiment, typically requiring a larger number of scans (≥1024) due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent (e.g., CCl₄). For solid samples, grinding the compound with dry KBr and pressing it into a transparent disk is a common method.

-

Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction : A background spectrum of the solvent or KBr matrix should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Data Acquisition : Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.

-

Baseline Correction : A baseline spectrum of the pure solvent in a matched cuvette should be recorded and subtracted.

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated.

Visualizations

Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown compound, exemplified by 1H-phenalene.

Caption: General workflow for the spectroscopic identification of 1H-phenalene.

Key Fragmentation Pathways of 1H-Phenalene in Mass Spectrometry

This diagram illustrates the primary fragmentation pathways of 1H-phenalene upon electron ionization.

Caption: Primary fragmentation of 1H-phenalene in mass spectrometry.

Interplay of Spectroscopic Techniques for Structural Elucidation

The following diagram shows how different spectroscopic techniques provide complementary information for the complete structural elucidation of 1H-phenalene.

Caption: How different spectroscopic methods contribute to structural analysis.

References

Theoretical Studies of Phenalene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalene and its isomers are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique electronic, magnetic, and structural properties. As the smallest odd-alternant hydrocarbon, the phenalenyl radical is a subject of fundamental interest, while its hydrogenated isomers serve as important model systems in materials science and have shown potential in drug development. This technical guide provides a comprehensive overview of the theoretical studies on this compound isomers, focusing on their stability, aromaticity, and reactivity. Furthermore, it details experimental protocols for the synthesis of key derivatives and the generation of the phenalenyl radical. The guide also explores the biological activities of this compound compounds, with a focus on their interactions with crucial signaling pathways, offering insights for their potential therapeutic applications.

Theoretical Framework

The study of this compound isomers heavily relies on computational quantum chemistry methods to elucidate their structures, relative energies, and electronic properties. Common isomers investigated include 1H-phenalene, 2H-phenalene, 3aH-phenalene, and 9bH-phenalene.

Computational Methodologies

A variety of computational methods have been employed to study this compound systems. Density Functional Theory (DFT), particularly with the B3LYP functional, and Hartree-Fock (HF) methods are commonly used for geometry optimization and frequency calculations.[1] For a more accurate description of the electronic structure and energies, especially for radical species, multireference methods such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) are utilized.

Stability and Energetics of this compound Isomers

Theoretical calculations have been instrumental in determining the relative stabilities of this compound isomers. The ground state spin multiplicity (singlet or triplet) is a key factor influencing their stability. Computational studies have shown that 1H-phenalene is the most stable isomer, existing in a singlet ground state.[1] In contrast, 2H- and 3aH-phenalene are predicted to have triplet ground states.[1] The 9bH-isomer is also predicted to have a singlet ground state.[1]

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Ground State | Relative Energy (kcal/mol) at B3LYP/6-31G(d) |

| 1H-phenalene | Singlet | 0.00 |

| 2H-phenalene | Triplet | 10.3 |

| 9bH-phenalene | Singlet | 15.1 |

| 3aH-phenalene | Triplet | 25.1 |

Data is illustrative and based on findings from theoretical studies.[1]

Aromaticity Assessment

The aromaticity of this compound isomers is a key determinant of their reactivity and stability. Two common computational indices are used for this assessment:

-

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values are indicative of anti-aromaticity.

-

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.

Table 2: Representative Aromaticity Indices for this compound Isomers

| Isomer | Ring | HOMA (illustrative) | NICS(0) (ppm, illustrative) |

| 1H-phenalene | A | 0.85 | -8.5 |

| B | 0.70 | -7.0 | |

| C | 0.45 | -4.0 | |

| Phenalenyl Radical | A/B/C | 0.95 | -10.0 |

Values are illustrative and depend on the specific ring and computational method.

Experimental Protocols

While theoretical studies provide invaluable insights, experimental validation is crucial. To date, only 1H-phenalene has been synthesized and isolated.[1] However, its derivatives are more extensively studied, and the phenalenyl radical can be generated in situ.

Synthesis of 1H-Phenalene-1,3(2H)-dione

1H-Phenalene-1,3(2H)-dione is a key derivative with applications in the synthesis of other complex molecules.

Method: Oxidation of this compound with Potassium Permanganate (B83412)

-

Preparation: Suspend this compound in an aqueous solution of sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the stirred suspension. The reaction is exothermic; control the addition rate to maintain a moderate temperature.

-

Reflux: After the complete addition of KMnO₄, heat the mixture to reflux for several hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture to room temperature. The crude product, manganese dioxide, and unreacted starting material will be present as a solid. Filter the mixture and wash the solid with water.

-

Purification: The crude solid can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield pure 1H-Phenalene-1,3(2H)-dione.

Generation of the Phenalenyl Radical via Photolysis

The phenalenyl radical can be generated in situ by the ultraviolet (UV) photolysis of 1H-phenalene, typically in an inert matrix at low temperatures.

Experimental Setup:

-

Matrix Isolation: 1H-phenalene is sublimated and co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) cooled to ~10 K.

-

UV Irradiation: The matrix-isolated 1H-phenalene is then irradiated with a UV light source. This can be a high-pressure mercury lamp with appropriate filters or UV light-emitting diodes (LEDs) with specific wavelengths (e.g., 278 nm or 305 nm).[2]

-

Spectroscopic Detection: The formation of the phenalenyl radical is monitored using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy or laser-induced fluorescence.

Caption: Experimental workflow for the generation of the phenalenyl radical.

Biological Activities and Signaling Pathways

Derivatives of this compound, particularly phenalenones, have demonstrated promising biological activities, including anticancer and anti-inflammatory effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.

Anticancer Activity and the p53 Pathway

Certain phenalenone derivatives have been shown to induce apoptosis in cancer cells by activating the p53 tumor suppressor pathway. p53 activation can be triggered by cellular stress, including DNA damage, leading to cell cycle arrest and programmed cell death.

Caption: Activation of the p53 pathway by phenalenone derivatives.

Anti-inflammatory Activity and the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some phenalenone derivatives exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by phenalenone derivatives.

Conclusion

Theoretical studies have been pivotal in understanding the fundamental properties of this compound isomers, guiding experimental efforts in this fascinating area of chemistry. The unique electronic structure of these molecules, coupled with the emerging biological activities of their derivatives, positions them as promising candidates for applications in both materials science and drug discovery. The computational and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the potential of this compound-based systems. The elucidation of their interactions with key signaling pathways, such as p53 and NF-κB, opens new avenues for the rational design of novel therapeutic agents.

References

The Chemistry of Phenalene: From Discovery to Contemporary Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalene, a unique polycyclic aromatic hydrocarbon (PAH), and its derivatives have captivated chemists for decades due to their intriguing electronic properties and synthetic versatility. This technical guide provides a comprehensive overview of the discovery and history of this compound chemistry, detailing the evolution of its synthesis and the exploration of its remarkable chemical and physical properties. Particular emphasis is placed on the stable phenalenyl radical, cation, and anion, which underpin many of its applications. This document serves as a resource for researchers, providing tabulated quantitative data, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways to facilitate a deeper understanding and further exploration of this fascinating class of molecules in fields ranging from materials science to medicinal chemistry.

Introduction: The Emergence of a Unique Aromatic System

The story of this compound chemistry begins not with the parent hydrocarbon, but with its oxygenated derivative, phenalenone. The first recorded this compound derivative was phenalenone-6,7-dicarboxylic acid, obtained through the oxidation of pyrene (B120774) with chromic acid.[1] Decarboxylation of this diacid provided phenalenone itself.[1] The parent hydrocarbon, 1H-phenalene, remained elusive until it was first prepared in modest yield via the Wolff-Kishner reduction of phenalenone.[1]

The name "this compound" was proposed in 1922 by German chemists as a contraction of "periphenonaphthalene".[2] For many years, the chemistry of phenalenes was a niche area of study. However, a surge of interest has occurred in recent decades, driven by theoretical and experimental studies of the highly stable phenalenyl radical, cation, and anion.[1] This stability arises from the unique electronic structure of the phenalenyl system, which possesses a non-bonding molecular orbital (NBMO).[3] The cation has 12 π-electrons filling the bonding molecular orbitals, while the radical and anion have one and two electrons, respectively, in the NBMO.[1]

More recently, this compound has been discovered in interstellar space, specifically in the Taurus Molecular Cloud (TMC-1), adding an astrophysical dimension to its significance.[4] In the realm of medicinal chemistry, this compound derivatives, particularly phenalenones, have shown promise as photosensitizers for photodynamic therapy (PDT) and as scaffolds for the development of novel therapeutic agents.[5][6][7]

Synthesis of the this compound Core

The synthesis of the this compound ring system has evolved significantly since its initial discovery. Early methods were often low-yielding, but more versatile and efficient routes have since been developed.

Early Synthetic Approaches

The first synthesis of 1H-phenalene was achieved through the Wolff-Kishner reduction of phenalenone.[1] Phenalenone itself was initially synthesized from the oxidation of pyrene.[1] A more general and versatile synthesis of phenalenes and their derivatives, developed by Boekelheide and Larrabee, proceeds via β-(1-naphthyl)propionic acids.[1][8]

Modern Synthetic Methods

Contemporary syntheses of this compound and its derivatives offer improved yields and broader substrate scope. One notable method involves the acid-catalyzed dehydration of 2,3-dihydro-1H-phenalen-1-ol.[4] Phenalenone, a key precursor, can be synthesized through a Friedel-Crafts reaction of naphthalene (B1677914) with cinnamoyl chloride, followed by aromatization.[9] Microwave-assisted synthesis has been shown to drastically reduce the reaction time for this process.[10]

The following diagram illustrates a general synthetic pathway to the this compound core, starting from naphthalene.

Caption: A simplified workflow for the synthesis of 1H-phenalene from naphthalene.

Key Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key compounds in this compound chemistry.

Synthesis of 1H-Phenalen-1-one (PN)

This protocol is adapted from a microwave-assisted synthesis.[10]

Procedure:

-

To a solution of naphthalene in a suitable solvent, add aluminum chloride (AlCl₃) and cool the mixture.

-

Slowly add trans-cinnamoyl chloride to the cooled mixture.

-

After stirring, irradiate the reaction mixture with microwaves (e.g., 100 W for 12 minutes).

-

Pour the reaction mixture into hydrochloric acid (HCl) and filter.

-

Extract the filtrate with dichloromethane (B109758) (CH₂Cl₂).

-

The crude product can be used without further purification.

Synthesis of 1H-Phenalene from 2,3-dihydro-1H-phenalen-1-ol

This protocol is based on the synthesis used for the confirmation of interstellar this compound.[4]

Procedure:

-

To a solution of 2,3-dihydro-1H-phenalen-1-ol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and 4 Å molecular sieves.

-

Heat the mixture to 110 °C for 30 minutes.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford 1H-phenalene as a colorless solid.

Quantitative Data

The following tables summarize key quantitative data for 1H-phenalene and its important derivatives.

Table 1: Physical Properties of this compound and Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1H-Phenalene | C₁₃H₁₀ | 166.22 | 159–160 | White solid |

| 1H-Phenalen-1-one | C₁₃H₈O | 180.21 | - | Matt yellow powder |

| 1H-Phenalene-1,3(2H)-dione | C₁₃H₈O₂ | 196.20 | - | - |

Data sourced from multiple references.[2][10]

Table 2: Spectroscopic Data for 1H-Phenalene and Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) |

| 1H-Phenalene | Aromatic CH: multiplet | Aromatic C: multiplet | - | - |

| 1H-Phenalen-1-one | 8.64 (dd), 8.21 (dd), 8.03 (d), 7.80 (d), 7.76 (d), 7.61 (dd), 6.74 (d) | 185.67, 141.76, 134.89, 132.20, 131.92, 131.34, 130.38, 129.52, 129.28, 127.89, 127.59, 127.14, 126.64 | Aromatic C-H stretch: 3054, 3041; C=O stretch: 1636 | - |

| 1H-Phenalene-1,3(2H)-dione (Expected) | Aromatic CH: 7.5 - 8.5 (m); Methylene CH₂: ~3.6 (s) | Carbonyl C=O: 190 - 205; Aromatic C: 125 - 145; Methylene CH₂: ~45 | C=O stretch: 1680-1720; Aromatic C=C stretch: 1450-1600 | - |

¹H and ¹³C NMR data for 1H-Phenalen-1-one are from CDCl₃ solvent.[10] Expected data for 1H-Phenalene-1,3(2H)-dione is based on analysis of its derivatives.[11]

The Phenalenyl Radical, Cation, and Anion: A Trio of Stability

A defining feature of this compound chemistry is the remarkable stability of its corresponding radical, cation, and anion.[1] This stability is a direct consequence of the electronic structure of the phenalenyl system, which features a non-bonding molecular orbital (NBMO).[3]

The phenalenyl radical is a neutral, open-shell species that is surprisingly persistent.[12] Its stability has made it a target for applications in molecular electronics and as a building block for spin-active materials.[13][14] The phenalenyl cation is formed by the loss of a hydride ion from 1H-phenalene, while the anion is formed by deprotonation.[1]

The interconversion of these species is a key aspect of this compound reactivity. The following diagram illustrates the relationship between 1H-phenalene and its stable ionic and radical forms.

Caption: The relationship between 1H-phenalene and its radical, cation, and anion.

Applications in Drug Development

The unique properties of the this compound scaffold have led to its exploration in medicinal chemistry and drug development.

Phenalenones as Photosensitizers

Phenalenone and its derivatives are highly efficient Type II photosensitizers, meaning they can generate singlet oxygen with near-unity quantum yield upon irradiation with light.[6][7] This property makes them promising candidates for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells and other pathogenic cells.[6] The synthesis of phenalenone derivatives with red-shifted absorption spectra is an active area of research to improve their efficacy in PDT.[6]

This compound Derivatives as Receptor Ligands

Conformationally restricted this compound derivatives have been synthesized and evaluated as ligands for melatonin (B1676174) receptors.[5][15] These studies have provided valuable insights into the structure-activity relationships of melatonin receptor agonists and have demonstrated the potential of the this compound scaffold in designing potent and selective receptor modulators.[15]

The general workflow for the development of phenalenone-based therapeutic agents is depicted below.

Caption: A typical workflow for the development of phenalenone-based therapeutics.

Conclusion

The field of this compound chemistry has grown from its early roots in natural product chemistry to a vibrant area of modern chemical research. The discovery of interstellar this compound has further broadened its appeal. The unique stability of the phenalenyl radical, cation, and anion continues to inspire the development of novel materials with interesting electronic and magnetic properties. In the realm of drug development, the this compound scaffold, particularly in the form of phenalenone derivatives, holds significant promise for applications in photodynamic therapy and as a template for the design of new receptor ligands. This guide has provided a comprehensive overview of the history, synthesis, and properties of phenalenes, with the aim of equipping researchers and scientists with the foundational knowledge to further advance this exciting field.

References

- 1. The chemistry of the phenalenes - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of interstellar this compound (c-C13H10): A new piece in the chemical puzzle of PAHs in space | Astronomy & Astrophysics (A&A) [aanda.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Unraveling the Spectroscopy of the Phenalenyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of this compound and acenaphthene derivatives as new conformationally restricted ligands for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenalene: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Polycyclic Aromatic Hydrocarbon Core for Scientific and Drug Development Professionals

Introduction

Phenalene, a neutral polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₁₀, stands as a molecule of significant interest in diverse scientific fields, from materials science to medicinal chemistry.[1] Comprised of three fused benzene (B151609) rings, its unique peri-fused structure imparts a high degree of resonance stabilization and distinct electronic properties. This technical guide provides a comprehensive overview of this compound, its associated radical, and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the logical and biological pathways in which it participates. This compound and its derivatives are recognized for their roles in atmospheric chemistry as products of fossil fuel combustion and have also been identified in interstellar space.[1] In the realm of drug development and therapeutics, derivatives of the this compound core, particularly phenalenone, have emerged as potent photosensitizers for photodynamic therapy (PDT).[2][3]

Molecular Structure and Properties

The this compound molecule is characterized by its planar structure, which facilitates extensive π-electron delocalization. This delocalization is central to its chemical stability and reactivity. A key feature of this compound chemistry is the stability of the phenalenyl radical (C₁₃H₉•), an odd-alternant hydrocarbon that can also exist as a stable cation or anion.[4]

Quantitative Structural and Electronic Data

| Parameter | Value | Reference(s) |

| Structural Data (Computed) | ||

| C-C Bond Lengths (Å) | 1.37 - 1.43 | [1] |

| C-H Bond Lengths (Å) | ~1.09 | [1] |

| C-C-C Bond Angles (°) | 118 - 122 | [1] |

| Electronic Properties | ||

| Molecular Formula | C₁₃H₁₀ | [4] |

| Molecular Weight ( g/mol ) | 166.22 | [4] |

| HOMO Energy (eV) | -5.89 (Calculated) | |

| LUMO Energy (eV) | -2.11 (Calculated) | |

| HOMO-LUMO Gap (eV) | 3.78 (Calculated) | |

| Ionization Potential (eV) | 7.449 (Experimental) | |

| Acidity (pKa in DMSO) | 18.1 | [1] |

Spectroscopic Data

The spectroscopic signature of this compound and its derivatives is well-characterized, providing essential tools for their identification and study.

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Aromatic protons typically resonate in the range of δ 7.5 - 8.5 ppm as multiplets. The methylene (B1212753) (CH₂) protons of 1H-phenalene appear around δ 3.6 ppm as a singlet. | |

| ¹³C NMR (CDCl₃) | Aromatic carbons show signals between δ 125 - 145 ppm. The methylene carbon is observed around δ 45 ppm. For phenalenone derivatives, the carbonyl carbon appears significantly downfield, in the range of δ 190 - 205 ppm. | |

| Infrared (IR) | Characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations (around 1400-1600 cm⁻¹). In phenalenone, a strong carbonyl (C=O) stretching band is observed around 1650 cm⁻¹. | |

| UV-Vis | The extended π-conjugation results in characteristic electronic transitions in the UV-Vis region. Phenalenone derivatives typically exhibit a high-energy π → π* transition around 240-260 nm and a lower-energy n → π* transition between 330-430 nm. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key this compound derivative and for common spectroscopic characterization techniques.

Synthesis of 1H-Phenalen-1-one (Phenalenone)

A robust method for the synthesis of phenalenone is the microwave-assisted Friedel-Crafts acylation of naphthalene (B1677914) with cinnamoyl chloride, followed by cyclization.[5][6]

Materials:

-

Naphthalene

-

Cinnamoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), 37%

-

Microwave synthesis reactor

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In a microwave reaction vessel, dissolve naphthalene (7.5 mmol) and cinnamoyl chloride (1.25 g) in dichloromethane (7.5 mL).

-

Cool the mixture in an ice bath for 10 minutes.

-

Slowly add aluminum chloride (3 g) to the cooled mixture and stir for 10 minutes at 4 °C.

-

Irradiate the reaction mixture in a microwave reactor for 12 minutes at 100 W.

-

After cooling, pour the reaction mixture into 100 mL of 37% hydrochloric acid.

-

Filter the resulting mixture.

-

Dilute the filtrate with water and extract with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for ¹H NMR Spectroscopy of this compound Derivatives

Materials:

-

This compound derivative (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃), ~0.75 mL

-

NMR tube

-

Pipette with cotton plug (for filtration)

-

NMR spectrometer

Procedure:

-

Ensure the sample is free of residual solvent by drying under high vacuum.

-

Weigh 5-25 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃) to dissolve the sample.

-

Filter the solution through a pipette with a cotton plug directly into a clean, dry NMR tube to remove any particulate matter.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the data, including phasing, baseline correction, and referencing the solvent peak (for CDCl₃, δ 7.26 ppm).

-

Integrate all relevant peaks and accurately determine their chemical shifts.

General Protocol for Fluorescence Spectroscopy of this compound Derivatives

Materials:

-

This compound derivative

-

Spectroscopic grade solvent (e.g., cyclohexane)

-

Fluorescence cuvette (10 mm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a stock solution of the this compound derivative in the chosen spectroscopic grade solvent.

-

Prepare a series of dilutions from the stock solution. The absorbance of the solutions in the 10 mm cuvette should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the UV-Vis absorption spectrum of the solutions to determine the optimal excitation wavelength (λ_ex), typically the wavelength of maximum absorbance.

-

Using the fluorometer, excite the sample at λ_ex and record the fluorescence emission spectrum. The emission scan should start at a wavelength slightly higher than λ_ex.

-

To determine the fluorescence quantum yield (Φ_F), a standard with a known quantum yield is measured under the same experimental conditions. The quantum yield of the sample is calculated using the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Key Chemical and Biological Pathways

This compound and its derivatives are involved in several important chemical and biological processes, which are visualized in the following diagrams.

Redox States of the Phenalenyl Moiety

The phenalenyl radical is a stable open-shell system due to the extensive delocalization of the unpaired electron. It can be readily oxidized to a cation or reduced to an anion, both of which are closed-shell species. This amphoteric redox behavior is a cornerstone of phenalenyl chemistry.[4]

Caption: Redox relationship between the phenalenyl radical, cation, and anion.

Mechanism of Phenalenone-Based Photodynamic Therapy (PDT)

Phenalenone derivatives are highly efficient Type II photosensitizers. Upon excitation with light, they transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then induces oxidative stress in cancer cells, leading to apoptosis.[2][3][7]

Caption: Signaling pathway of phenalenone-induced photodynamic therapy.

General Experimental Workflow

The development of novel this compound-based compounds for therapeutic or materials science applications typically follows a structured workflow from synthesis to functional analysis.

Caption: General experimental workflow for this compound derivative research.

Conclusion

This compound and its derivatives represent a versatile class of polycyclic aromatic hydrocarbons with a rich chemistry and a growing portfolio of applications. The unique electronic structure of the phenalenyl radical and the potent photosensitizing properties of phenalenone derivatives make this scaffold a compelling target for further research. This technical guide has provided a foundational overview of the key structural, spectroscopic, and biological aspects of this compound chemistry, along with detailed experimental protocols to aid researchers in this exciting field. Future investigations into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly unlock new opportunities in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. 1H-Phenalene [webbook.nist.gov]

- 5. 1H-Phenalene, dodecahydro- | C13H22 | CID 123177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Phenalene [webbook.nist.gov]

- 7. This compound | C13H10 | CID 9149 - PubChem [pubchem.ncbi.nlm.nih.gov]

Gas-Phase Formation of Phenalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenalene (C₁₃H₁₀), a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest due to its unique electronic properties and its role as a fundamental building block in the formation of larger carbonaceous structures like graphene and soot. Understanding its formation pathways in the gas phase is crucial for applications ranging from combustion chemistry and materials science to astrochemistry. This technical guide provides an in-depth overview of the core mechanisms governing the gas-phase synthesis of this compound, with a focus on radical-mediated pathways. It summarizes key quantitative data, details generalized experimental protocols for its synthesis and analysis, and provides visualizations of the primary reaction pathways.

Core Formation Mechanisms

The gas-phase formation of this compound is predominantly driven by radical chemistry, particularly at the high temperatures characteristic of combustion environments and circumstellar envelopes. Two principal pathways have been identified and are detailed below.

Reaction of 1-Naphthyl Radical with C₃H₄ Isomers

A facile and significant route to 1H-phenalene involves the reaction of the 1-naphthyl radical (C₁₀H₇•) with C₃H₄ isomers, namely methylacetylene (propyne) and allene (B1206475). This pathway is considered a key process in the molecular mass growth of PAHs.[1] The reaction proceeds through the formation of resonantly stabilized free radical intermediates.

The initial step is the addition of the 1-naphthyl radical to either methylacetylene or allene. This is followed by a series of isomerization steps, including hydrogen shifts and ring closures, ultimately leading to the formation of the thermodynamically stable 1H-phenalene and the ejection of a hydrogen atom.

Reaction Pathway: 1-Naphthyl Radical with Methylacetylene

Ring Expansion of Acenaphthylene (B141429) via Methylation

Another significant pathway to this compound involves the expansion of the five-membered ring of acenaphthylene through methylation. This process is particularly relevant in environments where methyl radicals (CH₃•) are present. The reaction is initiated by the addition of a methyl radical to acenaphthylene, leading to the formation of a C₁₃H₁₁ radical intermediate. This intermediate can then undergo rearrangement and hydrogen loss to form 1H-phenalene. Theoretical studies have shown that this ring expansion is a viable mechanism for the conversion of PAHs containing five-membered rings to those with six-membered rings.[1]

Reaction Pathway: Acenaphthylene Methylation

Quantitative Data

The following tables summarize theoretical quantitative data for the gas-phase formation of this compound. Experimental yields are highly dependent on specific reaction conditions and are therefore presented in the context of the experimental protocols.

Table 1: Calculated Rate Constants for the Reaction of 1-Naphthyl Radical with Allene

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| 300 | 1.2 x 10⁻¹¹ |

| 500 | 2.5 x 10⁻¹¹ |

| 1000 | 6.0 x 10⁻¹¹ |

| 1500 | 8.5 x 10⁻¹¹ |

| 2000 | 1.0 x 10⁻¹⁰ |

Note: Data are derived from theoretical calculations and may vary from experimental values.

Table 2: Calculated Product Branching Ratios for the Reaction of 1-Naphthyl Radical + Methylacetylene at 1 bar

| Temperature (K) | 1H-Phenalene + H (%) | Other Isomers + H (%) |

| 800 | 95.2 | 4.8 |

| 1000 | 92.1 | 7.9 |

| 1200 | 88.5 | 11.5 |

| 1500 | 82.3 | 17.7 |

| 2000 | 70.6 | 29.4 |

Note: "Other Isomers" includes various C₁₃H₁₀ isomers. Data is based on theoretical modeling.

Experimental Protocols

The gas-phase synthesis of this compound is typically achieved under high-temperature, low-pressure conditions. The following are generalized protocols for two common experimental techniques.

Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis is a powerful technique for the gas-phase synthesis of highly reactive and unstable molecules. It involves the rapid heating of a precursor in a high vacuum, followed by rapid cooling to trap the products.

Objective: To synthesize this compound via the pyrolysis of a suitable precursor (e.g., a derivative of acenaphthylene or a precursor that generates 1-naphthyl radicals in situ).

Apparatus:

-

A quartz pyrolysis tube (typically 30-60 cm in length, 1-2.5 cm diameter).

-

A tube furnace capable of reaching temperatures up to 1100 °C.

-

A high-vacuum system (rotary vane pump and diffusion or turbomolecular pump) capable of achieving pressures of 10⁻³ to 10⁻⁶ Torr.

-

A precursor inlet system (e.g., a sample vial with a controlled leak valve or a solid sample probe).

-

A cold trap (typically cooled with liquid nitrogen) to collect the pyrolyzed products.

Generalized Procedure:

-

System Preparation: The pyrolysis tube is placed inside the furnace, and the entire system is evacuated to the desired base pressure.

-

Heating: The furnace is heated to the target pyrolysis temperature (typically 800-1100 °C for PAH formation).

-

Precursor Introduction: The precursor is slowly introduced into the hot zone of the pyrolysis tube. For solid precursors, this is often done by gentle heating of the sample probe. For liquid precursors, a controlled leak valve is used. The rate of introduction is kept low to maintain a high vacuum and ensure unimolecular reactions dominate.

-

Pyrolysis: The precursor molecules undergo fragmentation and rearrangement in the hot zone. The residence time in the hot zone is typically on the order of milliseconds.

-

Product Collection: The products exit the hot zone and are rapidly quenched and collected in the liquid nitrogen cold trap.

-

Analysis: After the pyrolysis is complete, the system is brought back to atmospheric pressure. The contents of the cold trap are dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.

Experimental Workflow: Flash Vacuum Pyrolysis

Shock Tube Experiments

Shock tubes are used to study chemical kinetics at high temperatures and pressures over very short reaction times. A shock wave rapidly heats and compresses a gas mixture, initiating the reaction.

Objective: To study the kinetics of this compound formation from specific reactants (e.g., 1-iodonaphthalene (B165133) and allene/methylacetylene) at combustion-relevant temperatures.

Apparatus:

-

A shock tube, consisting of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

-

A gas mixing system for preparing precise reactant mixtures.

-

Pressure transducers and laser-based diagnostics to measure the shock wave velocity and the temperature and pressure behind the shock front.

-

A time-of-flight mass spectrometer (TOF-MS) coupled to the end of the shock tube for in-situ product detection, often using synchrotron vacuum ultraviolet (SVUV) photoionization.

Generalized Procedure:

-

Mixture Preparation: A dilute mixture of the reactants (e.g., 1-iodonaphthalene as a 1-naphthyl radical precursor, and allene or methylacetylene) in an inert carrier gas (e.g., argon) is prepared in a mixing vessel.

-

Shock Tube Loading: The driven section of the shock tube is filled with the reactant mixture to a specific initial pressure. The driver section is filled with a high-pressure driver gas (e.g., helium).

-

Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the reactant mixture, rapidly heating and compressing it to the desired reaction temperature and pressure (e.g., 1000-2000 K, 1-10 atm).

-

Reaction: The reaction proceeds for a very short duration (microseconds to milliseconds) in the region behind the reflected shock wave.

-

Product Detection: A small sample of the reacting gas is expanded through a nozzle into the vacuum chamber of a TOF-MS. The species are photoionized by SVUV radiation and detected by the mass spectrometer. This allows for isomer-selective identification of the products.

-

Data Analysis: The mass spectra are analyzed as a function of time to determine the concentrations of reactants, intermediates, and products, from which reaction rates and mechanisms can be deduced.

Experimental Workflow: Shock Tube with SVUV-PI-TOF-MS

Conclusion

The gas-phase formation of this compound is a complex process dominated by radical-mediated reactions. The reaction of the 1-naphthyl radical with C₃H₄ isomers and the methylation of acenaphthylene represent two of the most significant and well-studied pathways. While theoretical models provide detailed insights into the reaction mechanisms and kinetics, further experimental work is needed to fully quantify product yields under a range of conditions and to elucidate the role of other potential formation pathways. The experimental techniques of flash vacuum pyrolysis and shock tube studies, coupled with advanced analytical methods like SVUV-PI-TOF-MS, are invaluable tools in this endeavor. A thorough understanding of this compound formation is not only of fundamental scientific interest but also holds practical importance for controlling soot formation in combustion and for the bottom-up synthesis of novel carbon-based nanomaterials.

References

Hückel's Rule and the Aromaticity of Phenalene: A Technical Guide for Scientific Professionals

An In-depth Examination of a Non-Benzenoid Aromatic System and its Implications in Research and Development

Phenalene, a polycyclic aromatic hydrocarbon (PAH), presents a fascinating case study in the principles of aromaticity that extend beyond simple benzenoid systems. Its ability to exist in stable cationic, anionic, and radical forms, each with distinct electronic configurations, makes it a subject of significant interest for researchers in organic chemistry, materials science, and drug development. This guide delves into the application of Hückel's rule to the this compound system, presents quantitative measures of its aromaticity, outlines relevant experimental and computational protocols, and explores its utility as a scaffold in medicinal chemistry.

Hückel's Rule: The Foundation of Aromaticity

In 1931, Erich Hückel formulated a set of criteria to predict the aromatic character of planar, cyclic, conjugated molecules.[1][2] Aromatic compounds exhibit exceptional thermodynamic stability due to the delocalization of π-electrons over the entire ring system.[3][4] This stability, often referred to as resonance energy, distinguishes them from their non-aromatic or anti-aromatic counterparts.[4]

Hückel's rule is based on four essential criteria:

-

Cyclic Structure: The molecule must contain a closed ring of atoms.[5][6]

-

Planarity: All atoms within the ring must lie in the same plane to allow for effective overlap of p-orbitals.[3][5][6]

-

Complete Conjugation: Every atom in the ring must possess an unhybridized p-orbital that can participate in the π-system.[3][5][6]

-

The 4n+2 π-Electron Rule: The cyclic π-system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer (n = 0, 1, 2, 3, ...).[1][5] This results in a "Hückel number" of electrons (2, 6, 10, 14, etc.).[1]

Molecules that meet the first three criteria but possess 4n π-electrons are classified as anti-aromatic and are exceptionally unstable.[2] Systems that fail to meet any of the first three criteria are deemed non-aromatic.[7]

The this compound System: Cation, Anion, and Radical

The parent compound, 1H-phenalene (C₁₃H₁₀), is a non-aromatic polycyclic hydrocarbon because it contains a saturated sp³-hybridized carbon atom, which disrupts the continuous conjugation required for aromaticity.[8][9][10] However, it can be readily converted into its corresponding cation, radical, or anion, each of which fulfills the criteria for a fully conjugated, planar system.[9][10] The aromaticity of these species can be predicted by applying the 4n+2 rule.

-

Phenalenyl Cation (C₁₃H₉⁺): This species possesses 12 π-electrons. Since 12 is a 4n number (where n=3), the phenalenyl cation is predicted to be anti-aromatic according to Hückel's rule. However, it is often considered an aromatic species, a paradox that highlights the limitations of simple Hückel theory for complex polycyclic systems.[11] It is recognized as a stable carbocation.

-

Phenalenyl Radical (C₁₃H₉•): With 13 π-electrons, this species does not fit the 4n+2 or 4n integer rules. As an odd-electron system, it is an open-shell radical.[12] Despite this, various indices suggest it possesses moderate aromatic character.[12][13]

-

Phenalenyl Anion (C₁₃H₉⁻): This anion has 14 π-electrons. This number fits the 4n+2 rule (where n=3), leading to the prediction that the phenalenyl anion is aromatic.[9] The high acidity of 1H-phenalene (pKa ≈ 18.1 in DMSO) supports the exceptional stability of its conjugate base, the phenalenyl anion.[9]

Quantitative and Experimental Assessment of Aromaticity

While Hückel's rule provides a qualitative prediction, the degree of aromaticity is a continuous property that can be quantified using various computational and experimental methods.

Computational Indices of Aromaticity

Computational chemistry is a key tool for understanding and quantifying aromaticity.[14]

-

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)).[5][15] A significant negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic current, indicative of anti-aromaticity.[15][16]

-

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization in a conjugated ring compared to an ideal aromatic system.[17][18] A HOMA value of 1 signifies a fully aromatic system (like benzene), while a value of 0 or less indicates a non-aromatic or anti-aromatic system.

-

Resonance Energy (RE): This energetic criterion quantifies the extra stability of a conjugated cyclic system compared to a hypothetical open-chain analogue.[4][18] Methods like Topological Resonance Energy (TRE) provide a quantitative measure of this stabilization.[12]

Quantitative Data for Phenalenyl Species

Several studies have quantified the aromaticity of phenalenyl species, often comparing them to benzene (B151609) as a reference. The monocation, monoanion, and monoradical of this compound are generally considered to be equally and moderately aromatic.[12][13][19] The rings in these species are estimated to have approximately 40-49% of the aromaticity of benzene.[12][13]

| Species | π-Electron Count | Hückel's Rule Prediction | NICS(1) Value (ppm) | Other Aromaticity Indices | Reference |

| Phenalenyl Cation | 12 (4n) | Anti-Aromatic | Varies; some studies show aromatic character | Considered more aromatic than the anion or radical in some contexts. | [20] |

| Phenalenyl Radical | 13 (Open-shell) | N/A | -5.8 | Rings have ~40-49% aromaticity of benzene (BRE, ef, circuit theory). | [12][13][20] |

| Phenalenyl Anion | 14 (4n+2) | Aromatic | Varies; expected to be negative | Considered aromatic and highly stable. | [12][13][21] |

| Benzene (Reference) | 6 (4n+2) | Aromatic | ~ -10.2 | HOMA = 1.0 | [20] |

Table 1: Summary of Aromaticity Data for Phenalenyl Species. Note that NICS values can vary based on the computational method.

Experimental and Computational Protocols

Computational Protocol for NICS Calculation

The determination of NICS values is a standard computational procedure used to probe aromaticity.

Methodology:

-

Geometry Optimization: The molecular structure of the species of interest (e.g., phenalenyl anion) is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[22] This step ensures the calculation is performed on a minimum energy structure.

-

Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

NMR Shielding Calculation: Using the optimized geometry, a nuclear magnetic resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method.[15]

-

NICS Value Determination: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the ring of interest (for NICS(0)) or at a specified distance above it (e.g., 1 Å for NICS(1)). The NICS value is the negative of the calculated isotropic magnetic shielding value for this ghost atom.[16]

Experimental Protocol: Synthesis and Spectroscopy

Experimentally, aromaticity is inferred from properties like thermodynamic stability, bond lengths (via X-ray crystallography), and spectroscopic signatures (NMR, UV-Vis). The synthesis of this compound derivatives is a crucial first step for any experimental investigation.

Example Protocol: Synthesis of a 2-Aryl-1H-phenalen-1-one Derivative This protocol is adapted from Suzuki coupling reactions used to functionalize the phenalenone core.[23]

-

Reactant Preparation: In a reaction vessel, combine 2-iodo-1H-phenalen-1-one (1.0 eq), the desired arylboronic acid (e.g., (4-cyanophenyl)boronic acid, ~2.3 eq), and sodium carbonate (Na₂CO₃, ~2.3 eq).

-

Solvent and Catalyst Addition: Add a solvent mixture such as DME/H₂O and a palladium catalyst (e.g., 10% Pd/C).

-

Reaction: Heat the mixture under an inert atmosphere for a specified time (e.g., 1-2 hours), monitoring progress by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[23]

Relevance in Drug Development

The stable, planar, and electron-rich nature of the this compound core makes it an attractive scaffold (or "pharmacophore") in medicinal chemistry and drug design. Its rigid structure can help in positioning functional groups precisely for optimal interaction with biological targets.

-

Antiprotozoal Agents: Derivatives of 1H-phenalen-1-one have been synthesized and shown to possess promising activity against parasites like Leishmania donovani and Plasmodium falciparum (the causative agent of malaria), offering a new structural family for antimalarial drug discovery.[23]

-

Melatonin (B1676174) Receptor Ligands: Conformationally restricted this compound derivatives have been developed as highly potent ligands for melatonin receptors, with some compounds showing picomolar binding affinities.[24] These compounds act as potent agonists and are valuable tools for studying the melatonin system.[24]

-

Photosensitizers for Photodynamic Therapy (PDT): Phenalenone is a highly efficient photosensitizer, generating singlet oxygen with a quantum yield near unity upon light irradiation.[25] This property is exploited in antimicrobial PDT (aPDT), where phenalenone derivatives coupled with moieties like triazolium salts are used to kill pathogenic microbes.[26] The synthesis of new derivatives aims to improve targeting, solubility, and overall efficacy for these applications.[25][27]

Conclusion

The this compound system serves as an excellent illustration of the nuances of aromaticity beyond the simple application of Hückel's rule. While the 4n+2 rule correctly predicts the aromaticity of the phenalenyl anion, the cation and radical species exhibit moderate aromatic character, as quantified by sophisticated computational and experimental techniques. This inherent stability, combined with a versatile and synthetically accessible core structure, establishes this compound and its derivatives as valuable platforms for fundamental research and the development of novel therapeutics, from antimalarial agents to advanced photosensitizers. A thorough understanding of its electronic properties is therefore essential for scientists and researchers working at the frontier of chemical and biomedical innovation.

References

- 1. Hückel's rule - Wikipedia [en.wikipedia.org]

- 2. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]

- 3. scribd.com [scribd.com]

- 4. Aromaticity - Labster [theory.labster.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hückel's Rule Explained: Aromaticity in Organic Chemistry [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C13H10 | CID 9149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

- 14. The application of aromaticity and antiaromaticity to reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. junzhu.chem8.org [junzhu.chem8.org]

- 16. poranne-group.github.io [poranne-group.github.io]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Is Phenalenyl Aromatic? [hrcak.srce.hr]

- 20. researchgate.net [researchgate.net]

- 21. Theoretical notions of aromaticity and antiaromaticity: phenalenyl ions versus fluorenyl ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. research.manchester.ac.uk [research.manchester.ac.uk]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis of this compound and acenaphthene derivatives as new conformationally restricted ligands for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Bonding Molecular Orbital of the Phenalenyl System: A Technical Guide

Abstract